alpha-(4'-Chloro-4-biphenylyl)-1-piperidinepropanol hydrochloride alpha-(4'-Chloro-4-biphenylyl)-1-piperidinepropanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 50910-24-2
VCID: VC20530195
InChI: InChI=1S/C20H24ClNO.ClH/c21-19-10-8-17(9-11-19)16-4-6-18(7-5-16)20(23)12-15-22-13-2-1-3-14-22;/h4-11,20,23H,1-3,12-15H2;1H
SMILES:
Molecular Formula: C20H25Cl2NO
Molecular Weight: 366.3 g/mol

alpha-(4'-Chloro-4-biphenylyl)-1-piperidinepropanol hydrochloride

CAS No.: 50910-24-2

Cat. No.: VC20530195

Molecular Formula: C20H25Cl2NO

Molecular Weight: 366.3 g/mol

* For research use only. Not for human or veterinary use.

alpha-(4'-Chloro-4-biphenylyl)-1-piperidinepropanol hydrochloride - 50910-24-2

Specification

CAS No. 50910-24-2
Molecular Formula C20H25Cl2NO
Molecular Weight 366.3 g/mol
IUPAC Name 1-[4-(4-chlorophenyl)phenyl]-3-piperidin-1-ylpropan-1-ol;hydrochloride
Standard InChI InChI=1S/C20H24ClNO.ClH/c21-19-10-8-17(9-11-19)16-4-6-18(7-5-16)20(23)12-15-22-13-2-1-3-14-22;/h4-11,20,23H,1-3,12-15H2;1H
Standard InChI Key KISJDZUHEUSTPZ-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O.Cl

Introduction

alpha-(4'-Chloro-4-biphenylyl)-1-piperidinepropanol hydrochloride is a synthetic organic compound characterized by its complex molecular structure, which includes a piperidine ring and a biphenyl moiety with a chloro substituent. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of agents targeting neurological conditions .

Synthesis

The synthesis of alpha-(4'-Chloro-4-biphenylyl)-1-piperidinepropanol hydrochloride typically involves multi-step organic reactions. These processes require careful control of reaction conditions, including temperature, solvent choice, and the use of catalysts or protective groups to optimize yield and purity.

Biological Activity and Potential Applications

This compound exhibits significant biological activity, particularly as a modulator of neurotransmitter systems. It may interact with various receptors in the central nervous system, leading to improvements in cognitive function and reductions in symptoms associated with neuropsychiatric disorders.

Compound NameStructure FeaturesBiological Activity
alpha-(4'-Chloro-4-biphenylyl)-1-piperidinepropanol hydrochlorideContains biphenyl and piperidine with a chloro substituentModulates neurotransmitter systems; potential cognitive enhancer
1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochlorideContains biphenyl and piperidineSimilar receptor interactions
EliprodilPiperidine derivative with hydroxyl groupNMDA antagonist; cognitive enhancer
TraxoprodilPiperidine structure; multiple substitutionsNeuroprotective effects; modulates glutamate receptors

Chemical Reactions

alpha-(4'-Chloro-4-biphenylyl)-1-piperidinepropanol hydrochloride can undergo various chemical reactions, including oxidation and substitution reactions. These reactions are crucial for modifying its structure to enhance biological activity and therapeutic efficacy.

Research Findings and Future Directions

Research indicates that compounds like alpha-(4'-Chloro-4-biphenylyl)-1-piperidinepropanol hydrochloride may lead to improved therapeutic outcomes in treating complex neuropsychiatric conditions through selective modulation of receptor activity. The unique structural features of this compound make it suitable for further exploration in drug design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator